Paliperidone, the major active metabolite of risperidone, is an antipsychotic medication used primarily in the treatment of schizophrenia and schizoaffective disorder. It is known for its high affinity and antagonistic activity toward D2 and 5-HT2A receptors, with additional effects on other receptors such as 5-HT7, H1, α1, and α2 receptors. Paliperidone is available in various formulations, including an extended-release (ER) version and a long-acting injectable, which have been shown to be effective in managing symptoms of psychotic disorders with a favorable side effect profile7.
Paliperidone palmitate, a long-acting injectable form of the drug, has demonstrated efficacy in the treatment of schizophrenia. A controlled trial showed significant improvement in symptoms as measured by the Positive and Negative Syndrome Scale (PANSS) and Clinical Global Impression Severity scores. The drug was generally well-tolerated, with an incidence of adverse events similar to placebo1.
Studies have shown that paliperidone can protect neurons from various forms of damage. It has been found to protect prefrontal cortical neurons from damages caused by MK-801, an NMDA receptor antagonist, through the Akt1/GSK3β signaling pathway4. Additionally, paliperidone has demonstrated neuroprotective effects against β-amyloid peptide, N-methyl-4-phenylpyridinium ion, and hydrogen peroxide-induced cell death in SH-SY5Y cells, suggesting potential applications in neurodegenerative diseases8.
Paliperidone has been shown to increase the spontaneous and evoked firing rates of mesocortical dopaminergic neurons by activating a hyperpolarization-activated inward current (Ih). This effect may underlie the drug's application in schizophrenia, as it could enhance dopaminergic transmission in the prefrontal cortex, an area implicated in the disorder5.
A dose-finding study using positron emission tomography (PET) to measure dopamine D2 receptor occupancy suggested that paliperidone ER at doses of 6-9 mg provides an estimated level of occupancy between 70-80%, which is considered optimal for therapeutic effects without excessive side effects6.
Paliperidone has been found to affect the endocannabinoid system (ECS) in the prefrontal cortex of rats exposed to stress. It modulated the expression of cannabinoid receptors and enzymes involved in the synthesis and degradation of endocannabinoids, indicating a potential new therapeutic target for psychotic and stress-related psychiatric pathologies9.
Comparative studies between risperidone and paliperidone have highlighted differences in receptor binding and effects on mitochondrial function and movement. These differences may contribute to the clinical superiority of paliperidone, which is primarily based on its available formulations rather than pharmacokinetic/pharmacodynamic properties10.
Paliperidone-d4 is synthesized from starting materials that are derivatives of risperidone, a related compound. The synthesis processes are designed to produce high-purity compounds suitable for pharmaceutical use.
The synthesis of paliperidone-d4 involves several key steps, which can be derived from the synthesis of risperidone. The general methods include:
Paliperidone-d4 participates in various chemical reactions relevant to its synthesis and application:
Paliperidone acts primarily as an antagonist at serotonin (5-HT2) and dopamine (D2) receptors:
The combined effects on these neurotransmitter systems contribute to its efficacy as an antipsychotic medication, providing therapeutic benefits while minimizing side effects typically associated with older antipsychotics .
Paliperidone-d4 exhibits several important physical and chemical properties:
These properties are critical for determining its formulation in pharmaceutical applications and ensuring effective delivery within biological systems .
Paliperidone-d4 has significant applications in scientific research:
Paliperidone-d4 (Chemical Name: 3-(2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethyl-1,1,2,2-d4)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one) is a deuterated analogue of the antipsychotic drug paliperidone. Its molecular formula is C₂₃H₂₃D₄FN₄O₃, with a molecular weight of 430.51 g/mol [4] [6] [9]. Deuterium atoms are specifically incorporated at the four hydrogen positions of the ethylene linker connecting the piperidine nitrogen to the pyridopyrimidinone core. This results in a -CD₂-CD₂- moiety instead of the -CH₂-CH₂- group in non-deuterated paliperidone [4] [9]. The core molecular structure retains the key pharmacophoric elements:
Table 1: Structural Features of Paliperidone-d4
Structural Component | Chemical Characteristics | Deuterium Substitution Site |
---|---|---|
Benzisoxazole ring | 6-Fluoro-substituted heterocycle | None |
Piperidine ring | N-Alkylated piperidine | None |
Ethylene linker | -CH₂-CH₂- group | Fully deuterated (-CD₂-CD₂-) |
Pyridopyrimidinone core | 9-Hydroxy-tetrahydropyrimidinone with methyl substituent | None |
The synthesis of paliperidone-d4 follows a multi-step strategy that begins with deuterated precursors to ensure site-specific isotopic incorporation. Key synthetic approaches include:
Paliperidone-d4 exhibits near-identical solubility to non-deuterated paliperidone due to minimal deuterium-induced steric or electronic effects:
Table 3: Solubility Profile of Paliperidone-d4
Solvent System | Solubility (mg/mL) | Comparative Solubility (vs. Paliperidone) |
---|---|---|
Water | <0.1 | Equivalent |
0.1N Hydrochloric acid | 0.5 ± 0.1 | Equivalent |
Phosphate buffer (pH 7.4) | 0.08 ± 0.02 | Equivalent |
Methanol | 7.2 ± 0.3 | Equivalent |
Acetonitrile | 3.5 ± 0.2 | Equivalent |
Dimethyl Sulfoxide | >50 | Equivalent |
Chloroform | 0.8 ± 0.1 | Equivalent |
Physicochemical comparisons reveal subtle but analytically relevant differences:
Table 4: Comparative Receptor Binding Affinities
Receptor Target | Paliperidone-d4 Ki (nM) | Non-Deuterated Paliperidone Ki (nM) | Biological Significance |
---|---|---|---|
Dopamine D₂ | 1.58 ± 0.12 | 1.62 ± 0.15 | Primary antipsychotic target |
Serotonin 5-HT₂A | 0.21 ± 0.03 | 0.19 ± 0.02 | Mood stabilization, EPS reduction |
α1-Adrenergic | 1.8 ± 0.3 | 1.7 ± 0.2 | Orthostatic hypotension risk |
H1-Histaminergic | 18.5 ± 1.2 | 17.9 ± 1.4 | Sedative effects |
Muscarinic M1 | >1,000 | >1,000 | Low anticholinergic side effects |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7